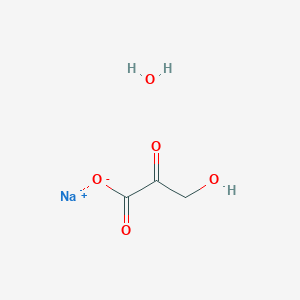(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)
Dichloro[1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene](benzylidene)(tricyclohexylphosphine)ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is a ruthenium-based compound widely recognized for its role as a catalyst in olefin metathesis reactions. This compound is known for its high stability and efficiency, making it a valuable tool in organic synthesis and industrial applications.
Méthodes De Préparation
The synthesis of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with 1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene and tricyclohexylphosphine in the presence of benzylidene. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) primarily undergoes metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization. These reactions are typically carried out in the presence of olefins under mild conditions. The compound acts as a catalyst, facilitating the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, particularly in the fields of organic chemistry and materials science. It is used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. In biology, it has been explored for its potential in drug development and as a tool for studying biological processes. In industry, it is used in the production of high-performance materials and specialty chemicals .
Mécanisme D'action
The mechanism of action of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) involves the coordination of the ruthenium center with the olefin substrate. This coordination activates the olefin, allowing for the exchange of alkylidene groups and the formation of new carbon-carbon double bonds. The tricyclohexylphosphine and imidazolidinylidene ligands stabilize the ruthenium center, enhancing its catalytic activity and selectivity .
Comparaison Avec Des Composés Similaires
Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is often compared with other ruthenium-based metathesis catalysts, such as Grubbs catalysts. Similar compounds include Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(5-pentafluorobenzoylamino)benzylidene]ruthenium(II) and Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II). These compounds share similar structures and catalytic properties but differ in their ligand environments, which can influence their stability, reactivity, and selectivity in various metathesis reactions .
Propriétés
Formule moléculaire |
C52H78Cl2N2PRu- |
|---|---|
Poids moléculaire |
934.1 g/mol |
Nom IUPAC |
benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane |
InChI |
InChI=1S/C27H39N2.C18H33P.C7H6.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-14,17-21H,15-16H2,1-8H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-2 |
Clé InChI |
RCQMLRXRUJVHKC-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)
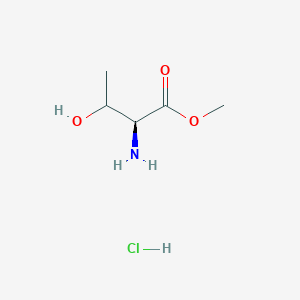
![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)
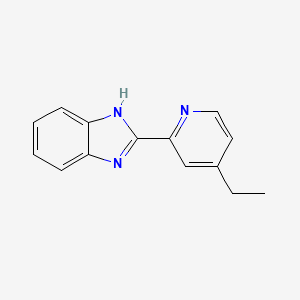
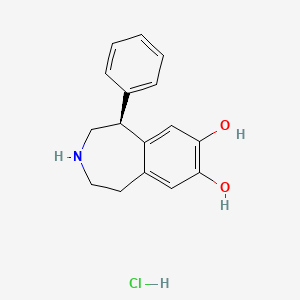
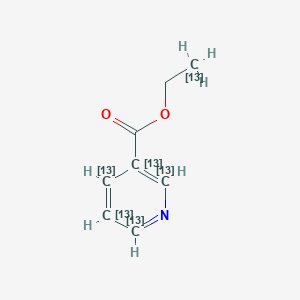

![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
